3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is an organic compound with the molecular formula C11H5F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with an acetonitrile group. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Scientific Research Applications
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Safety and Hazards
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for the use of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile could involve its application in the construction of high-performance Li–S batteries . The high electronegativity and large steric hindrance of the compound can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile typically involves the reaction of methyl 3,5-bis(trifluoromethyl)benzoate with acetonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield[2][2].
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, the compound acts as a film-forming flame-retardant additive, enhancing the stability and safety of the battery by forming a stable and dense cathode-electrolyte interface film . This prevents the continuous oxidative decomposition of the electrolyte and improves the overall performance of the battery .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile include:
- 3,5-Bis(Trifluoromethyl)Benzonitrile
- 3,5-Bis(Trifluoromethyl)Phenylacetonitrile
- 3-(Trifluoromethyl)Benzoylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFAQOKWZGMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645208 |
Source
|
Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-81-9 |
Source
|
Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.